5-(Trifluoromethyl)isoxazol-3-amine

概述

描述

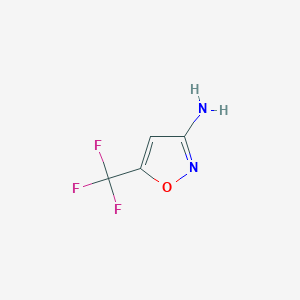

5-(Trifluoromethyl)isoxazol-3-amine is a useful research compound. Its molecular formula is C4H3F3N2O and its molecular weight is 152.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(Trifluoromethyl)isoxazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C4H4F3N3O |

| Molecular Weight | 165.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 110234-43-0 |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity: It has shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.

- Anti-inflammatory Properties: Studies have demonstrated its ability to inhibit COX enzymes, indicating potential use in treating inflammatory conditions .

- Antitumor Effects: Preliminary research suggests that it may inhibit tumor cell proliferation, making it a candidate for cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- COX Inhibition: The compound acts as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Receptor Modulation: It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition: Its structural properties allow for binding to active sites of specific enzymes, thereby inhibiting their function.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several isoxazole derivatives, including this compound. The compound exhibited significant inhibition of paw edema in a carrageenan-induced rat model. The results indicated an inhibition percentage ranging from 47% to 76%, comparable to indomethacin, a standard anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound displayed substantial antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Activity Type | Comparison to this compound |

|---|---|---|

| N-(4H-1,2,4-Triazol-3-yl)picolinamide | Antimicrobial | Similar efficacy but different mechanism of action |

| 3-Trifluoromethylpyrazoles | Anti-inflammatory | Higher potency but less selectivity |

| Isoxazole derivatives | Various (antibacterial) | Broad spectrum but lower specificity |

科学研究应用

Medicinal Chemistry

5-(Trifluoromethyl)isoxazol-3-amine has shown potential as a lead compound in drug development due to its ability to modulate biological pathways.

- Wnt/β-Catenin Signaling Pathway : Research indicates that this compound acts as an agonist in the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. Dysregulation of this pathway is linked to various diseases, including cancer.

- Antimicrobial Properties : Preliminary studies suggest that 5-(trifluoromethyl)isoxazol-3-amine may exhibit antimicrobial activity, making it a candidate for further exploration in antibiotic development.

Biological Research

The compound's interactions with biological systems have been extensively studied:

- Binding Affinity Studies : Investigations into its binding affinity to various receptors have revealed its potential to modulate enzyme activity, indicating applications in biochemical assays and drug design.

- Case Study - Dihydropteroate Synthase (DHPS) : A study involving the crystal structure of DHPS from Bacillus anthracis bound to 5-(trifluoromethyl)isoxazol-3-amine provided insights into its mechanism of action, highlighting its role as an enzyme inhibitor.

Material Science

In addition to its biological applications, this compound is being explored for its utility in developing advanced materials:

- Polymeric Systems : The incorporation of this compound into polymeric matrices has shown promise for enhancing material properties such as stability and lipophilicity, which are critical for applications in coatings and pharmaceuticals.

属性

IUPAC Name |

5-(trifluoromethyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZJPSYNGYFWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575746 | |

| Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110234-43-0 | |

| Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。